3-(Trifluoromethyl)benzonitrile

Overview

Description

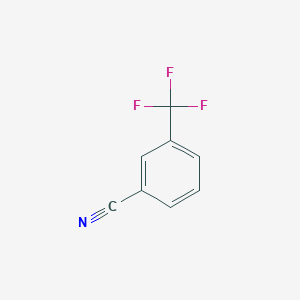

3-(Trifluoromethyl)benzonitrile (C₈H₄F₃N, MW: 171.12 g/mol) is a fluorinated aromatic nitrile characterized by a trifluoromethyl (-CF₃) group at the meta position of the benzene ring. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Key applications include its use as a precursor in synthesizing heterocycles like oxadiazoles and as a reference standard in ¹⁹F NMR spectroscopy due to its distinct chemical shift (-61.75 ppm) . Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trifluoromethyl)benzonitrile can be synthesized through several methods. One common approach involves the hydrolysis of benzonitrile with potassium carbonate (K2CO3) in the presence of 30% hydrogen peroxide (H2O2) . Another method includes the nitration and reduction of ortho-fluoro benzotrifluoride to prepare 3-trifluoromethyl-4-fluoroaniline, followed by bromination and diazotization to yield 3-fluoro-4-trifluoromethyl bromobenzene, which is then converted to 3-fluoro-4-trifluoromethyl benzonitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine.

Oxidation Reactions: The compound can be oxidized to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group typically yields an amine, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

Chemistry

3-(Trifluoromethyl)benzonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique electronic properties make it an ideal candidate for:

- Building Block for Pharmaceuticals : It is used in the synthesis of various drug candidates due to its ability to modulate biological activity.

- Material Science : The compound is employed in developing advanced materials with enhanced thermal stability and resistance to degradation.

Biology

In biological research, this compound has been investigated for its potential bioactivity:

- Drug Discovery : Studies have shown that compounds containing trifluoromethyl groups can exhibit increased potency against specific biological targets. For instance, modifications to the benzonitrile structure have resulted in compounds with significant anticancer properties.

- Mechanism of Action : The trifluoromethyl group enhances binding affinity to various enzymes and receptors, influencing their activity and offering potential therapeutic benefits.

Medicine

The compound's pharmacological properties have led to its exploration in medicinal chemistry:

- Anticancer Activity : Research indicates that this compound derivatives can inhibit cancer cell proliferation through apoptosis and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The following table summarizes key findings from SAR studies on derivatives of this compound:

| Compound | Substituents | IC50 (µM) | Biological Activity |

|---|---|---|---|

| A | -CF3 | 0.53 | HDAC6 inhibition |

| B | -OCH3 | 0.83 | Anti-inflammatory |

| C | -NO2 | 1.20 | Anticancer |

This table illustrates how different substituents influence the biological activity of related compounds.

Case Study 1: Inhibition of Cytochrome P450 Enzymes

A study demonstrated that this compound acts as an inhibitor for CYP1A2, affecting the metabolism of co-administered drugs. This highlights its significance in pharmacokinetics and drug interactions.

Case Study 2: Cancer Cell Line Studies

In vitro assays using various cancer cell lines showed that derivatives of this compound exhibited significant antiproliferative effects. These findings suggest potential applications in oncology as therapeutic agents.

Case Study 3: Anti-inflammatory Mechanisms

Research indicated that the trifluoromethyl group enhances the compound's ability to modulate inflammatory pathways, suggesting its utility in developing treatments for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzonitrile involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and interactions, making it a valuable building block in the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1)

- Structure : Adds a fluorine atom at the 5-position.

- Properties : Molecular weight 189.11 g/mol; light yellow liquid.

- Applications : Intermediate in agrochemicals (pesticides, herbicides) and polymer synthesis. Its dual fluorine/trifluoromethyl groups improve environmental resistance .

- Key Difference : The additional fluorine increases electronegativity, altering reactivity in substitution reactions compared to 3-(Trifluoromethyl)benzonitrile.

2-Methoxy-3-(trifluoromethyl)benzonitrile

- Structure : Methoxy (-OCH₃) group at the 2-position.

- Properties : Molecular weight 201.15 g/mol.

- Applications: Potential use in fine chemicals; the methoxy group enhances solubility in polar solvents .

- Key Difference : Methoxy’s electron-donating nature contrasts with the electron-withdrawing -CF₃, affecting electronic distribution and reaction pathways.

3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile

- Structure : Chlorine and fluorine substituents at the 2- and 6-positions.

- Properties : Higher molecular weight (227.56 g/mol) due to halogens.

- Applications : Explored in bioactive molecule synthesis; chloro and fluoro groups enhance halogen bonding in target interactions .

- Key Difference : Increased steric hindrance and altered electronic effects compared to the parent compound.

3,5-Bis(trifluoromethyl)benzonitrile

- Structure : Two -CF₃ groups at 3- and 5-positions.

- Properties : Molecular formula C₉H₃F₆N; higher lipophilicity.

- Applications : Used in materials science for hydrophobic coatings.

- Key Difference : Dual -CF₃ groups amplify electron-withdrawing effects, reducing reactivity in electrophilic substitutions .

3-Nitrobenzonitrile (CAS 619-24-9)

- Structure: Nitro (-NO₂) group replaces -CF₃.

- Properties : Molecular weight 148.12 g/mol; solid crystalline form.

- Applications : Explosives precursor and intermediate in dye synthesis.

- Key Difference : Nitro group’s strong electron-withdrawing nature increases acidity of the benzonitrile hydrogen, altering reaction mechanisms .

Comparative Data Table

Biological Activity

3-(Trifluoromethyl)benzonitrile, a compound characterized by the presence of a trifluoromethyl group attached to a benzonitrile core, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmacology.

- Molecular Formula : C8H4F3N

- Molecular Weight : 185.12 g/mol

- CAS Number : 67783-04-0

The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, which can significantly influence their biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group increases the compound's binding affinity to various enzymes and receptors, modulating their activity. This interaction can lead to significant pharmacological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). IC50 values ranged from 22.4 µM to 55.8 µM, indicating promising activity compared to standard chemotherapeutics like Doxorubicin .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting specific inflammatory pathways:

- Cathepsin C Inhibition : The compound has been identified as a potential inhibitor of cathepsin C, an enzyme involved in the activation of serine proteases that mediate inflammation. Inhibiting this enzyme could provide therapeutic benefits in conditions characterized by chronic inflammation .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

- Minimum Inhibitory Concentrations (MICs) : In vitro studies reported MIC values as low as 4.88 µg/mL against Candida albicans and other bacterial strains, suggesting effective antimicrobial activity .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 22.4 - 55.8 | Anticancer |

| Doxorubicin | 52.1 | Standard Chemotherapy |

| Compound with similar structure (Compound 8) | 44.4 - 22.4 | Anticancer |

Case Studies and Research Findings

- Pharmacological Studies : A clinical study evaluated the safety and pharmacokinetics of GSK2793660, which is structurally related to trifluoromethyl compounds including benzonitriles, demonstrating the relevance of this chemical class in drug development .

- In Vitro Assays : Various derivatives of trifluoromethylbenzonitriles have been assessed for their biological activities, revealing a correlation between structural modifications and enhanced potency against specific targets .

- Mechanistic Insights : Detailed molecular modeling studies have elucidated the binding interactions between trifluoromethyl groups and target proteins, providing insights into how these modifications can enhance drug efficacy .

Q & A

Basic Research Questions

Q. How is 3-(Trifluoromethyl)benzonitrile synthesized and characterized in organic chemistry research?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives are prepared by reacting 3-(bromomethyl)benzonitrile with substituted pyrazoles under basic conditions, yielding products (e.g., 89% yield for compound 47b in ). Characterization involves ¹H NMR (e.g., δ=2.67 ppm for methyl groups) and LC-MS (e.g., m/z 311.1 [M+H]⁺) to confirm purity and structure . Optimization includes adjusting stoichiometry (e.g., 1.2:1 molar ratio of reactants) and monitoring reaction progress via TLC.

Q. What spectroscopic techniques are used to analyze this compound and its derivatives?

- Methodological Answer : Solid-state ¹⁹F NMR is critical for studying fluorine environments, with this compound serving as a reference standard (−61.75 ppm relative to flufenamic acid) . Solution-phase ¹⁹F NMR and ¹H/¹³C NMR provide structural insights, such as distinguishing trifluoromethyl peaks and aromatic proton splitting patterns. LC-MS validates molecular weight, while X-ray crystallography (if available) resolves stereochemistry.

Advanced Research Questions

Q. How do researchers resolve conflicting spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra (e.g., unexpected splitting or m/z values) are addressed by:

- Reproducing syntheses under controlled conditions (e.g., inert atmosphere for nitro-group stability) .

- Cross-validating with alternative techniques (e.g., HRMS for exact mass vs. LC-MS for rapid screening) .

- Computational modeling (e.g., DFT calculations) to predict chemical shifts and compare with experimental data .

Q. How does computational modeling enhance the study of this compound's electronic properties?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts frontier molecular orbitals (FMOs). For example, derivatives like 3IndCz show LUMO localization on the trifluoromethylbenzonitrile moiety, explaining charge-transfer behavior in organic semiconductors . Researchers validate computational results with experimental UV-Vis and cyclic voltammetry data to correlate theoretical bandgaps with observed photophysical properties.

Q. How is this compound applied in enzyme inhibitor design?

- Methodological Answer : The compound serves as a scaffold in drug discovery. For instance, derivatives are docked into the ligand-binding domain of ERRα (Estrogen-Related Receptor Alpha) using Autodock. Key steps include:

- Grid parameterization to map the binding pocket.

- Binding affinity scoring (e.g., ΔG values) to prioritize candidates.

- In vitro validation via IC₅₀ assays to confirm inhibitory activity .

Q. What strategies optimize the photoluminescence quantum yield (PLQY) of this compound-based materials?

- Methodological Answer : PLQY enhancement involves:

- Steric engineering to reduce aggregation-induced quenching (e.g., bulky substituents on indolocarbazole moieties) .

- Solvatochromic studies to assess polarity effects on emission.

- Time-resolved fluorescence to quantify radiative vs. non-radiative decay pathways.

Q. Key Considerations for Researchers

- Synthetic reproducibility : Use anhydrous conditions for nitro-group-containing intermediates to prevent hydrolysis .

- Analytical cross-validation : Combine NMR, MS, and computational tools to resolve structural ambiguities.

- Safety : Handle nitrile-containing compounds in fume hoods due to potential toxicity (e.g., highlights ALADDIN’s safety protocols).

Properties

IUPAC Name |

3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOBINRVCUWLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022026 | |

| Record name | alpha,alpha,alpha-Trifluoro-m-tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-77-4 | |

| Record name | 3-(Trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 368-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha,alpha-Trifluoro-m-tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-m-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7ZD7DK3AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.